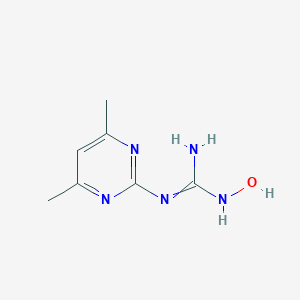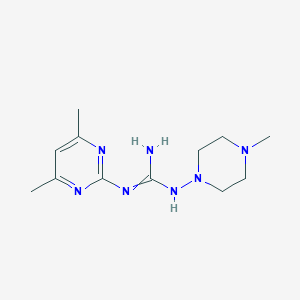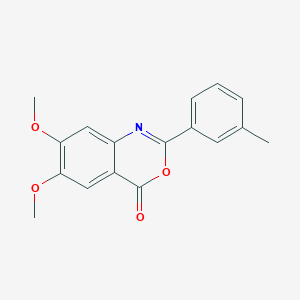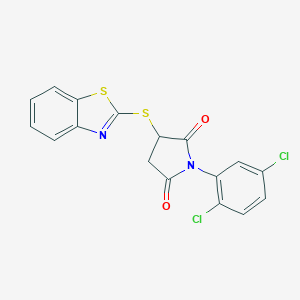![molecular formula C22H24N2OS2 B430557 (1Z)-4,4,6-TRIMETHYL-N-(4-PROPOXYPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE](/img/structure/B430557.png)
(1Z)-4,4,6-TRIMETHYL-N-(4-PROPOXYPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1Z)-4,4,6-TRIMETHYL-N-(4-PROPOXYPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE is a complex organic molecule that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-4,4,6-TRIMETHYL-N-(4-PROPOXYPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the 4-(propyloxy)phenyl group: This can be achieved through the alkylation of phenol with propyl bromide in the presence of a base such as potassium carbonate.
Synthesis of the 4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline core: This involves the cyclization of appropriate precursors under acidic or basic conditions, often using sulfur-containing reagents to introduce the dithiolo moiety.
Coupling of the two fragments: The final step involves the coupling of the 4-(propyloxy)phenyl group with the quinoline core, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(1Z)-4,4,6-TRIMETHYL-N-(4-PROPOXYPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrogenated products.
Substitution: Nitro or bromo derivatives.
Scientific Research Applications
(1Z)-4,4,6-TRIMETHYL-N-(4-PROPOXYPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of (1Z)-4,4,6-TRIMETHYL-N-(4-PROPOXYPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
(1Z)-4,4,6-TRIMETHYL-N-(4-PROPOXYPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE: can be compared with other similar compounds, such as:
- (4-methoxyphenyl)(4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amine
- (4-ethoxyphenyl)(4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amine
These compounds share similar structural features but differ in the alkoxy group attached to the phenyl ring. The unique properties of This compound arise from the specific interactions of the propyloxy group with its molecular targets, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C22H24N2OS2 |
|---|---|
Molecular Weight |
396.6g/mol |
IUPAC Name |
4,4,6-trimethyl-N-(4-propoxyphenyl)-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C22H24N2OS2/c1-5-13-25-16-11-9-15(10-12-16)23-21-18-17-8-6-7-14(2)19(17)24-22(3,4)20(18)26-27-21/h6-12,24H,5,13H2,1-4H3 |
InChI Key |
OPGYZASODLFRHP-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)N=C2C3=C(C(NC4=C(C=CC=C34)C)(C)C)SS2 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N=C2C3=C(C(NC4=C(C=CC=C34)C)(C)C)SS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2-Methoxyphenyl)imino-4,4,7-trimethyldithiolo[3,4-c]quinolin-5-yl]-(4-nitrophenyl)methanone](/img/structure/B430474.png)
![(1E)-4,4,8-TRIMETHYL-N-(4-PROPOXYPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE](/img/structure/B430475.png)
![7-methyl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)amino]-1H-quinazolin-4-one](/img/structure/B430477.png)
![(3-CHLORO-1-BENZOTHIOPHEN-2-YL)[1-[(2-METHOXYPHENYL)IMINO]-4,4,7-TRIMETHYL-1H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5(4H)-YL]METHANONE](/img/structure/B430478.png)


![1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanone](/img/structure/B430482.png)
![1-Phenothiazin-10-yl-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B430483.png)

![3-(7,7-dimethyl-9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 4-methylbenzoate](/img/structure/B430488.png)

![2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)ethanone](/img/structure/B430492.png)

![3-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B430496.png)
